Dihydrosterigmatin
Description
Dihydrosterigmatin (C₁₅H₁₈O₅) is a reduced derivative of sterigmatin, a mycotoxin produced by Aspergillus species. Its structure features a dihydrofuran moiety and hydroxylated aromatic rings, distinguishing it from its parent compound. The reduction of sterigmatin’s double bond to form this compound alters its reactivity and solubility, making it a subject of interest in comparative pharmacological studies .
Properties
CAS No. |
101489-26-3 |
|---|---|
Molecular Formula |
C17H12O6 |
Molecular Weight |
312.27 g/mol |
IUPAC Name |
(4S,8R)-2,18-dihydroxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),11,14,16,18-hexaen-20-one |
InChI |
InChI=1S/C17H12O6/c18-8-2-1-3-9-13(8)16(20)14-11(22-9)6-10-12(15(14)19)7-4-5-21-17(7)23-10/h1-3,6-7,17-19H,4-5H2/t7-,17+/m0/s1 |
InChI Key |
PRRQIVLVKMGUEC-BWKAKNAASA-N |
Isomeric SMILES |
C1CO[C@H]2[C@@H]1C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C=CC=C5O4)O |
Canonical SMILES |
C1COC2C1C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C=CC=C5O4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dihydrosterigmatin typically involves the reduction of sterigmatocystin. This process can be achieved through catalytic hydrogenation, where sterigmatocystin is exposed to hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under controlled conditions, including specific temperature and pressure settings, to ensure the complete reduction of the compound.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade hydrogenation equipment and catalysts to achieve efficient and cost-effective production. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Dihydrosterigmatin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sterigmatocystin or other related compounds.
Reduction: Further reduction can lead to the formation of more reduced derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation: Sterigmatocystin and other oxidized derivatives.
Reduction: More reduced forms of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Dihydrosterigmatin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity and properties of mycotoxins.
Biology: Investigated for its effects on cellular processes and potential as a biological probe.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the synthesis of other valuable compounds and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of dihydrosterigmatin involves its interaction with specific molecular targets and pathways. It can bind to cellular receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application, such as its use in therapeutic research or as a biochemical probe.
Comparison with Similar Compounds
Structural Comparisons
Dihydrosterigmatin is compared below with sterigmatin and other analogs:
| Compound | Structure | Key Features |
|---|---|---|
| This compound | Dihydrofuran ring, hydroxylated rings | Enhanced stability due to saturation; moderate solubility in polar solvents |
| Sterigmatin | Furan ring, conjugated double bonds | Higher reactivity; lower solubility in water due to planar structure |
| 5-[(Dimethylamino)methyl]pyridin-2-amine dihydrochloride | Pyridine core, dihydrochloride salt | Improved solubility and stability compared to non-salt forms |
| N,N-Dimethylazetidin-3-amine dihydrochloride | Azetidine ring, dimethyl groups | Small ring size increases reactivity; dihydrochloride enhances bioavailability |
Physicochemical Properties
- Solubility : this compound’s saturated dihydrofuran improves water solubility compared to sterigmatin but remains less soluble than dihydrochloride salts (e.g., pyridin-2-amine derivatives) .
- Stability : The reduced double bond in this compound confers resistance to oxidation, unlike sterigmatin, which degrades under light or heat .
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